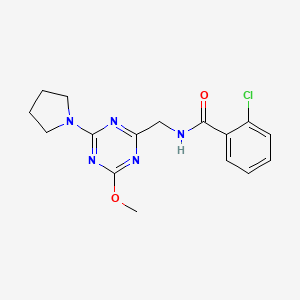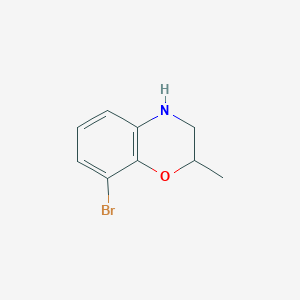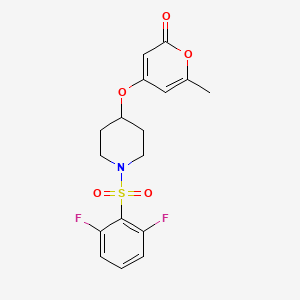
Benzyl 2-azidoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-azidoacetate is an organic compound belonging to the class of azido esters. It is characterized by the presence of an azide group (-N₃) attached to an acetate moiety, with a benzyl group as a substituent. This compound is known for its versatility in organic synthesis, particularly in the formation of 1,2,3-triazoles through click chemistry reactions.
Mécanisme D'action
Target of Action
Organic azides, such as benzyl 2-azidoacetate, are known for their exceptional reactivity . They are often employed in chemical reactions, such as the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets via chemical reactions. The azide group in this compound is highly reactive, making it a versatile compound in chemistry and material sciences . It participates in reactions like the Huisgen 1,3-dipolar cycloaddition, resulting in the formation of 1,2,3-triazoles .
Biochemical Pathways
The product of its reaction, 1,2,3-triazoles, are known to exhibit a wide range of biological properties, suggesting that this compound could potentially affect various biochemical pathways .
Pharmacokinetics
For instance, the propensity of organic azides to release nitrogen by thermal activation or photolysis could potentially influence their bioavailability .
Result of Action
The result of this compound’s action is the formation of 1,2,3-triazoles through the Huisgen 1,3-dipolar cycloaddition . These triazoles are attractive constructs of target molecules due to their wide range of biological properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of the azide group in this compound can be affected by factors such as temperature and the presence of other reactive species .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Benzyl 2-azidoacetate are largely derived from the presence of the azide group. This group is known for its propensity to release nitrogen by thermal activation or photolysis . The released nitrogen can produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .
Molecular Mechanism
The molecular mechanism of this compound is likely to involve the release of nitrogen and the production of reactive nitrenes . These nitrenes could potentially interact with various biomolecules, leading to changes in their function.
Temporal Effects in Laboratory Settings
Given the reactivity of the azide group, it is likely that the effects of this compound could change over time due to the release of nitrogen and the production of reactive nitrenes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 2-azidoacetate can be synthesized through the azidonation of benzyl 2-bromoacetate. The reaction typically involves the substitution of the bromine atom with an azide group using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems can help control the reaction conditions precisely, minimizing the risk associated with handling azides .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-azidoacetate undergoes various chemical reactions, including:
Cycloaddition Reactions: The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The Staudinger reduction, where the azide group is reduced to an amine using triphenylphosphine (PPh₃).
Rearrangement Reactions: The Curtius rearrangement, which involves the thermal decomposition of azides to form isocyanates.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts, alkynes, and mild temperatures.
Reduction: Triphenylphosphine, water, and room temperature.
Rearrangement: Heat and inert atmosphere.
Major Products:
Cycloaddition: 1,2,3-Triazoles.
Reduction: Amines.
Rearrangement: Isocyanates.
Applications De Recherche Scientifique
Benzyl 2-azidoacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of 1,2,3-triazoles, which are important in medicinal chemistry for developing antimicrobial, antiviral, and anticancer agents.
Biology: Employed in bioorthogonal chemistry for labeling biomolecules without interfering with biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in material sciences for polymer crosslinking and the development of advanced materials such as organic solar cells and light-emitting diodes.
Comparaison Avec Des Composés Similaires
Phenyl azide: Another organic azide with similar reactivity but different substituent groups.
Methyl 2-azidoacetate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl 2-azidoacetate: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness: Benzyl 2-azidoacetate is unique due to its benzyl group, which can influence the compound’s reactivity and solubility. This makes it particularly useful in specific synthetic applications where the benzyl group can act as a protecting group or influence the overall molecular properties.
Propriétés
IUPAC Name |
benzyl 2-azidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-12-11-6-9(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHGCXRBGUYALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
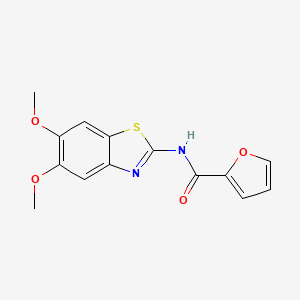
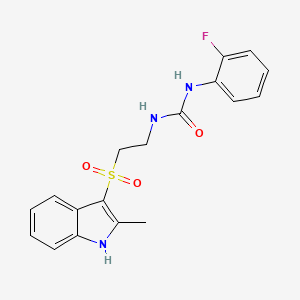
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2685115.png)
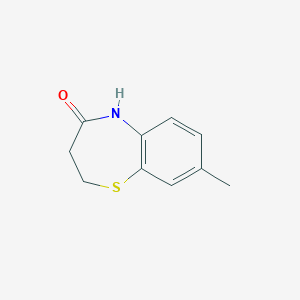
![Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2685119.png)
![Ethyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2685123.png)
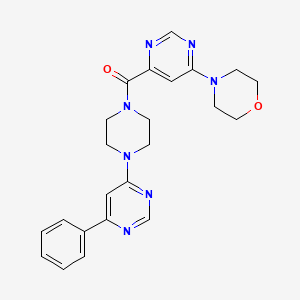
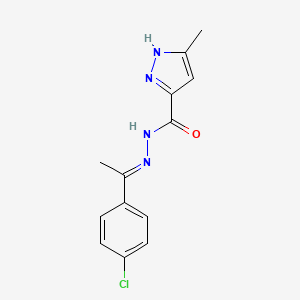
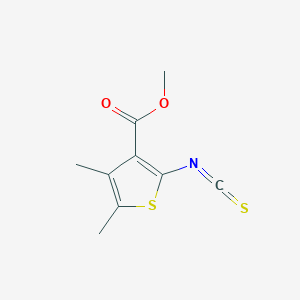
![N-(2,4-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2685128.png)
![4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2685129.png)
